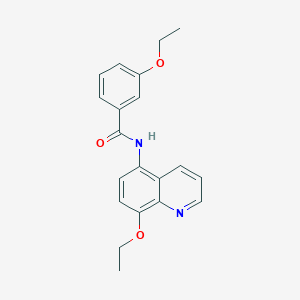![molecular formula C19H24N2OS B11330997 N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11330997.png)
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that features a benzamide core linked to an azepane ring and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves the following steps:
Formation of the azepane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the thiophene ring: The thiophene ring can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the benzamide core: The final step involves the reaction of the intermediate with benzoyl chloride or a similar benzamide-forming reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The azepane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted azepane derivatives.
Aplicaciones Científicas De Investigación
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The azepane ring may interact with receptor sites, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(azepan-1-yl)ethyl)benzamide: Lacks the thiophene ring, making it less versatile in terms of electronic properties.
N-(2-(thiophen-2-yl)ethyl)benzamide: Lacks the azepane ring, which may reduce its binding affinity to certain receptors.
Uniqueness
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is unique due to the presence of both the azepane and thiophene rings, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C19H24N2OS |
|---|---|
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]benzamide |
InChI |
InChI=1S/C19H24N2OS/c22-19(16-9-4-3-5-10-16)20-15-17(18-11-8-14-23-18)21-12-6-1-2-7-13-21/h3-5,8-11,14,17H,1-2,6-7,12-13,15H2,(H,20,22) |
Clave InChI |
PNBJIIGNWVFPEN-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)C(CNC(=O)C2=CC=CC=C2)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]-N-(1-thiophen-2-ylethyl)acetamide](/img/structure/B11330933.png)
![1-[(4-methylbenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide](/img/structure/B11330939.png)
![3-[(3-chlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11330972.png)
![N-(3-Chloro-4-methylphenyl)-N-[(thiophen-2-YL)methyl]adamantane-1-carboxamide](/img/structure/B11330986.png)

![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B11331000.png)
![N-[7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-nitrobenzamide](/img/structure/B11331008.png)
![2-(4-Chlorophenyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B11331009.png)
![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-3-methoxybenzamide](/img/structure/B11331015.png)
![5-ethyl-3-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11331016.png)
![N-(3'-Acetyl-5-methyl-2-oxo-1-{[2-(prop-2-EN-1-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-YL)acetamide](/img/structure/B11331020.png)

![3-butyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11331030.png)
![2-fluoro-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11331036.png)
